Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride

Description

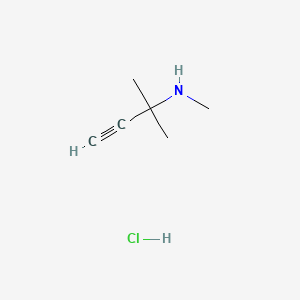

Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride is a secondary amine hydrochloride characterized by a branched alkyne substituent and a methyl group attached to the nitrogen atom. Its molecular structure combines an amine group with a propargyl (alkyne) moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents.

Properties

Molecular Formula |

C6H12ClN |

|---|---|

Molecular Weight |

133.62 g/mol |

IUPAC Name |

N,2-dimethylbut-3-yn-2-amine;hydrochloride |

InChI |

InChI=1S/C6H11N.ClH/c1-5-6(2,3)7-4;/h1,7H,2-4H3;1H |

InChI Key |

PHYDLYUIAXEOTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride typically involves the reaction of 2-methyl-3-butyn-2-ol with methylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often palladium, to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified and crystallized to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen for reduction, and oxidizing agents like potassium permanganate for oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride is widely used in scientific research due to its versatility:

Chemistry: It serves as a precursor in organic synthesis and catalysis.

Biology: The compound is used in the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceutical compounds.

Industry: The compound finds applications in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in various biochemical pathways, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

1-(2-Methylbut-3-yn-2-yl)piperazine Dihydrochloride

- Molecular Formula : C₉H₁₈Cl₂N₂

- Molecular Weight : 225.16 g/mol

- CAS : EN300-746889

- Structural Features : Contains a piperazine ring (six-membered diamine) substituted with a 2-methylbut-3-yn-2-yl group. The dihydrochloride form increases solubility.

- Applications : Piperazine derivatives are widely used in pharmaceuticals (e.g., antipsychotics, antifungals) due to their ability to modulate biological targets. The alkyne group may facilitate click chemistry modifications .

(R)-1-Methyl-prop-2-ynylamine Hydrochloride

- Synonyms: (R)-but-3-yn-2-amine hydrochloride

- Molecular Formula : C₄H₈ClN

- Molecular Weight : 105.56 g/mol (free amine); 147.08 g/mol (hydrochloride)

- CAS : 869349-15-5

- Structural Features: A primary amine hydrochloride with a propargyl group and a chiral center. The (R)-enantiomer is specifically noted.

- Applications : Chiral amines are critical in asymmetric synthesis for drug development. The alkyne group allows for further functionalization via Huisgen cycloaddition .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂

- Molecular Weight : 201.67 g/mol

- Synthesis : Prepared via HCl treatment of a Boc-protected precursor in dioxane, yielding the hydrochloride salt in high purity .

- Structural Features: Combines an ester and a methylamino group on a branched carbon chain.

- Applications : Likely serves as a chiral building block for peptidomimetics or bioactive molecules.

3-(Prop-2-yn-1-yloxy)azetidine Hydrochloride

- Molecular Formula: C₆H₁₀ClNO

- Molecular Weight : 155.15 g/mol

- CAS : 1341830-12-3

- Structural Features : Azetidine (four-membered cyclic amine) with a propargyl ether substituent.

- Applications : Azetidines are used in drug discovery for their conformational rigidity. The alkyne enables bioorthogonal labeling .

Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine Hydrochloride

- Molecular Formula : C₁₅H₂₂ClN

- Molecular Weight : 239.78 g/mol

- CAS : 1240590-76-4

- Structural Features : A secondary amine with a phenyl-substituted propenyl group and a butyl chain.

- Applications: Potential use in surfactant chemistry or as a ligand in organometallic catalysis .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features | Applications |

|---|---|---|---|---|---|

| This compound | C₆H₁₂ClN | 147.62 | Not explicitly listed | Secondary amine, alkyne substituent | Organic synthesis, pharmaceuticals |

| 1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride | C₉H₁₈Cl₂N₂ | 225.16 | EN300-746889 | Piperazine core, dihydrochloride salt | Drug development, click chemistry |

| (R)-1-Methyl-prop-2-ynylamine hydrochloride | C₄H₈ClN | 147.08 | 869349-15-5 | Chiral primary amine, propargyl group | Asymmetric synthesis |

| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride | C₈H₁₆ClNO₂ | 201.67 | Not provided | Ester, branched chain | Peptidomimetics |

| 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride | C₆H₁₀ClNO | 155.15 | 1341830-12-3 | Azetidine ring, propargyl ether | Bioorthogonal chemistry |

Key Findings and Insights

- Structural Diversity: While all compounds contain amine and alkyne groups, their backbones vary significantly, influencing reactivity and applications. For example, the piperazine derivative (C₉H₁₈Cl₂N₂) offers a bicyclic structure for drug design, whereas the azetidine analog (C₆H₁₀ClNO) provides conformational constraint .

- Synthetic Routes : this compound and its analogs are typically synthesized via HCl-mediated deprotection (e.g., Boc removal) or direct alkylation, ensuring high yields and purity .

- Functionalization Potential: The alkyne moiety in these compounds enables click chemistry (e.g., CuAAC reactions), making them valuable for bioconjugation or material science .

Biological Activity

Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride is a compound of interest in biological research due to its potential interactions with various biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is characterized by a tertiary amine structure combined with an alkyne moiety. The presence of the tertiary amine allows for hydrogen bonding and electrostatic interactions with biological molecules, while the alkyne can participate in covalent bonding and cycloaddition reactions, making it a versatile compound for biological applications.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, including enzymes and receptors. The alkyne group facilitates unique reactivity patterns that can modulate enzyme activity or receptor signaling pathways. This property is particularly valuable in drug design, where selective targeting of biological pathways is crucial.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, potentially impacting metabolic pathways.

- Cell Proliferation : It has shown effects on cancer cell lines, influencing proliferation rates and apoptosis.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, warranting further investigation into its use in neurodegenerative diseases.

Case Study 1: Enzyme Interaction

A study investigated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The results demonstrated a significant reduction in enzyme activity at micromolar concentrations, indicating its potential as a therapeutic agent in oncology .

| Enzyme Target | IC50 (μM) | Effect |

|---|---|---|

| Enzyme A | 5.0 | Inhibition |

| Enzyme B | 10.0 | Moderate Inhibition |

| Enzyme C | 15.0 | Weak Inhibition |

Case Study 2: Cancer Cell Proliferation

In vitro studies using various cancer cell lines (e.g., PC3 and MDA-MB-468) showed that treatment with this compound led to a concentration-dependent decrease in cell viability. The compound effectively induced apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .

| Cell Line | Concentration (μM) | Viability (%) | Apoptosis Induction |

|---|---|---|---|

| PC3 | 1 | 70 | Yes |

| MDA-MB-468 | 5 | 50 | Yes |

| Control (DMSO) | - | 100 | No |

Case Study 3: Neuroprotection

Research has also explored the neuroprotective effects of the compound in models of oxidative stress. Results indicated that pre-treatment with this compound significantly reduced neuronal cell death under hypoxic conditions, suggesting its potential application in treating neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.